molecular formula C22H21ClN4O5 B3026260 abc99

abc99

Cat. No.: B3026260
M. Wt: 456.9 g/mol
InChI Key: OZPZCETZTBBQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABC99 is a selective irreversible inhibitor of the Wnt-deacylating enzyme known as NOTUM. It is an N-hydroxyhydantoin carbamate that has shown excellent selectivity across the serine hydrolase family. This compound is primarily used in scientific research to study the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration .

Scientific Research Applications

ABC99 has a wide range of scientific research applications, including:

Future Directions

Compounds with similar structures are often studied for their potential biological activities. Future research could involve studying the biological activity of this compound and developing new synthetic methods to produce it .

Biochemical Analysis

Biochemical Properties

ABC99 plays a crucial role in biochemical reactions, particularly as an inhibitor of the Wnt-deacylating enzyme NOTUM. This enzyme is responsible for the removal of an essential palmitoleate group from Wnt proteins, which is critical for their signaling function. This compound inhibits NOTUM with an IC50 of 13 nM, thereby preserving Wnt3A signaling in the presence of NOTUM . The interaction between this compound and NOTUM is highly specific, involving binding interactions that inhibit the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting NOTUM, this compound enhances Wnt signaling, which is vital for cell proliferation, differentiation, and migration. This compound has been shown to affect the expression of genes involved in these processes, thereby modulating cellular functions. In particular, this compound’s impact on Wnt signaling pathways can lead to changes in cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of NOTUM, thereby preventing the enzyme from deacylating Wnt proteins. This inhibition is irreversible and highly potent, ensuring sustained activation of Wnt signaling pathways. This compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity and leading to downstream effects on gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on NOTUM, leading to sustained activation of Wnt signaling pathways. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

ABC99 is synthesized through a series of chemical reactions involving the formation of an N-hydroxyhydantoin carbamate structure. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to achieve the desired product. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand for research purposes .

Chemical Reactions Analysis

Types of Reactions

ABC99 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using appropriate reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various oxidation and reduction products, as well as substituted derivatives.

Comparison with Similar Compounds

ABC99 is unique in its selective and irreversible inhibition of the NOTUM enzyme. Similar compounds include other inhibitors of the Wnt signaling pathway, such as:

This compound stands out due to its high selectivity and irreversible inhibition, making it a valuable tool in scientific research for studying the Wnt signaling pathway and its associated cellular processes.

Properties

IUPAC Name

[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZCETZTBBQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.